molecular formula C24H20O6 B14248861 4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid CAS No. 251965-88-5

4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

Cat. No.: B14248861
CAS No.: 251965-88-5
M. Wt: 404.4 g/mol
InChI Key: DMKPCVNGEXFHKJ-UHFFFAOYSA-N
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Description

4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is a complex organic compound with a unique structure that includes multiple phenylmethoxy groups and a hydroxy-oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting with the preparation of the phenylmethoxy-substituted benzene derivatives. These intermediates are then subjected to further reactions to introduce the hydroxy and oxobutenoic acid functionalities. Common reagents used in these synthetic routes include phenylmethanol, strong acids or bases for catalysis, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

251965-88-5

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

4-[3,5-bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-14,25H,15-16H2,(H,27,28)

InChI Key

DMKPCVNGEXFHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=CC(=O)C(=O)O)O)OCC3=CC=CC=C3

Origin of Product

United States

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